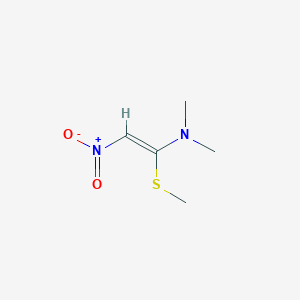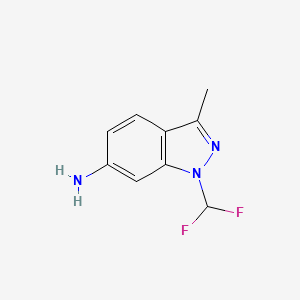
1-(Difluoromethyl)-3-methyl-1H-indazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-3-methyl-1H-indazol-6-amine is a compound of significant interest in the field of medicinal chemistry. The presence of the difluoromethyl group in its structure imparts unique properties, making it a valuable candidate for various applications. This compound is characterized by its indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The difluoromethyl group attached to the indazole core enhances its lipophilicity and metabolic stability, making it a promising molecule for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable precursor, such as 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one . This process can be achieved through various difluoromethylation reagents and conditions, including metal-based methods and radical chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize efficient and scalable methods, such as continuous flow difluoromethylation . The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-3-methyl-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the indazole core.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the indazole core .
Scientific Research Applications
1-(Difluoromethyl)-3-methyl-1H-indazol-6-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-methyl-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances its binding affinity to target proteins, potentially leading to inhibition of enzymatic activities. The compound may also interact with cellular receptors and signaling pathways, modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound shares the difluoromethyl group and is used in agrochemical applications.
Difluoromethylated Pyridines: These compounds are important in medicinal and agricultural chemistry.
Uniqueness
1-(Difluoromethyl)-3-methyl-1H-indazol-6-amine is unique due to its indazole core combined with the difluoromethyl group. This combination imparts distinct properties, such as enhanced lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C9H9F2N3 |
|---|---|
Molecular Weight |
197.18 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methylindazol-6-amine |
InChI |
InChI=1S/C9H9F2N3/c1-5-7-3-2-6(12)4-8(7)14(13-5)9(10)11/h2-4,9H,12H2,1H3 |
InChI Key |
PMEBCBADNXBZFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


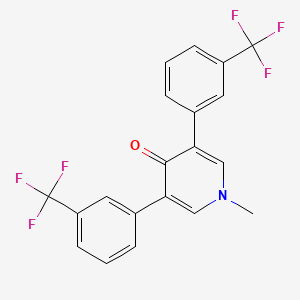
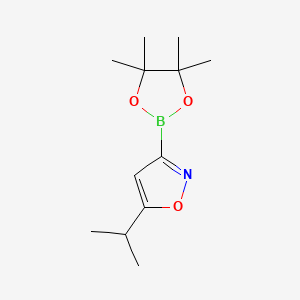
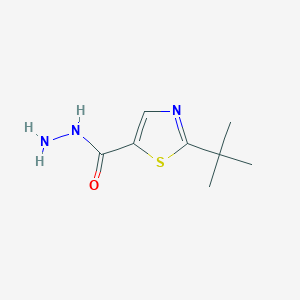

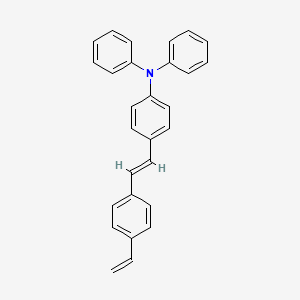
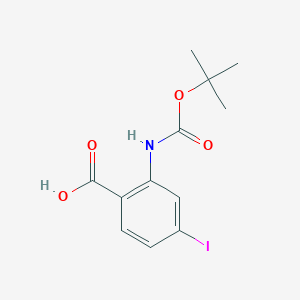
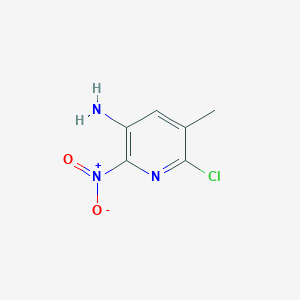
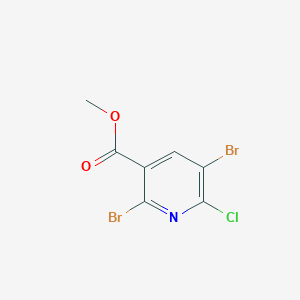
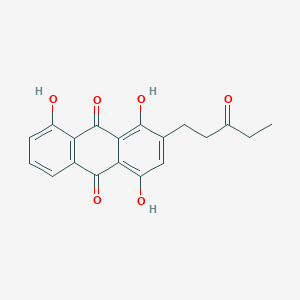
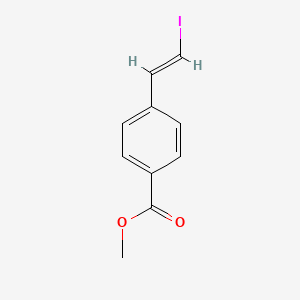
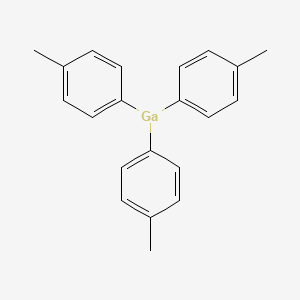

![tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13137590.png)
